molecular formula C18H13BrNO2- B10951178 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate

Cat. No.: B10951178
M. Wt: 355.2 g/mol
InChI Key: GBORHFHYPAQPQQ-UHFFFAOYSA-M
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Description

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents used include toluene and dichloromethane, while palladium-based catalysts are preferred for their high activity and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Properties

Molecular Formula

C18H13BrNO2-

Molecular Weight

355.2 g/mol

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylate

InChI

InChI=1S/C18H14BrNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22)/p-1

InChI Key

GBORHFHYPAQPQQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)[O-])C

Origin of Product

United States

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